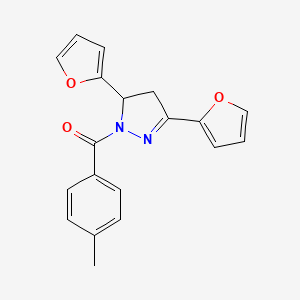

(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone

Description

The compound “(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone” features a pyrazoline core substituted with two furan-2-yl groups at positions 3 and 5, and a p-tolyl methanone moiety at position 1 (Figure 1). Its synthesis typically involves cyclocondensation of chalcone derivatives with hydrazides or thiosemicarbazides under reflux conditions in ethanol or acetic acid, followed by functionalization with substituents like p-tolyl groups . The pyrazoline ring’s dihydro structure (4,5-dihydro-1H-pyrazole) confers rigidity, while the furan and p-tolyl substituents enhance π-π stacking and hydrophobic interactions, critical for biological activity . Spectral characterization (IR, ¹H NMR, and mass spectrometry) confirms the presence of C=O (1741 cm⁻¹), aromatic C-H (3066 cm⁻¹), and pyrazoline methylene protons (δ 1.27–1.32 ppm in ¹H NMR) .

Properties

IUPAC Name |

[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-13-6-8-14(9-7-13)19(22)21-16(18-5-3-11-24-18)12-15(20-21)17-4-2-10-23-17/h2-11,16H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITDEXMDUPKSTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as furan, p-tolylmethanone, and hydrazine derivatives.

Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or further reducing the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that may include Lewis acids or bases to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce alcohols or fully reduced pyrazole derivatives.

Scientific Research Applications

Structure and Formula

- IUPAC Name : (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone

- Molecular Formula : C15H14N2O2

- Molecular Weight : 254.29 g/mol

Medicinal Chemistry

The pyrazole scaffold is recognized for its potential as a pharmacophore in drug design. Compounds with similar structures have demonstrated various biological activities, including:

- Antimicrobial Activity : Research indicates that pyrazole derivatives can exhibit significant antibacterial and antifungal properties. For instance, derivatives of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole have been synthesized and evaluated for their antimicrobial efficacy against various pathogens .

- Anticancer Potential : Pyrazoles are also being investigated for their anticancer properties. Some studies suggest that modifications to the pyrazole structure can enhance cytotoxicity against cancer cell lines .

Synthesis of Novel Compounds

The synthesis of (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone can serve as a precursor for creating more complex heterocyclic compounds. For example:

- Synthesis Pathways : The reaction of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole with various halogenated compounds has led to the formation of thiazoles and other heterocycles . This demonstrates the versatility of the compound in generating new chemical entities with potentially useful properties.

Research has highlighted the biological activities associated with pyrazoles, particularly those containing furan moieties:

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical models .

- Cytotoxicity Against Tumor Cells : Studies have reported that certain pyrazole derivatives exhibit selective cytotoxicity against specific cancer cell lines, suggesting potential for development as anticancer agents .

Case Study 1: Antimicrobial Evaluation

A study focused on synthesizing various thiazole derivatives from furan-substituted pyrazoles demonstrated significant antibacterial activity against Gram-positive bacteria. These findings underscore the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Anticancer Activity

In another investigation, a series of pyrazole derivatives were screened for cytotoxic effects on human cancer cell lines. Results indicated that specific substitutions on the pyrazole ring could lead to enhanced activity against breast and lung cancer cells .

Mechanism of Action

The mechanism by which (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyrazole rings can participate in π-π stacking, hydrogen bonding, and other non-covalent interactions, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous pyrazoline derivatives, focusing on molecular features, synthesis, and functional properties.

Table 1: Structural and Functional Comparison of Pyrazoline Derivatives

Key Observations:

Substituent Effects on Bioactivity: The target compound’s furan-2-yl groups may enhance antimicrobial activity compared to ME-1 (phenyl/p-tolyl), as furan rings are known to disrupt microbial membranes . ME-2’s 4-fluorophenyl group improves solubility and metabolic stability compared to the target’s p-tolyl, which is bulkier and more lipophilic .

Spectral and Structural Differences :

- The thiazole-containing Compound 7 shows a downfield shift in pyrazoline CH₂ protons (δ 4.81 ppm vs. δ 1.32 ppm in the target), attributed to electron-withdrawing thiazole effects.

- Compound 5b’s hydroxyl group (IR: 3211 cm⁻¹) enables hydrogen bonding, absent in the target compound, suggesting divergent applications in antioxidant vs. antimicrobial contexts .

Synthetic Routes :

- The target compound shares a chalcone-cyclocondensation pathway with ME-1–ME-4 , but diverges in post-cyclization functionalization (e.g., thiazole vs. hydrazinyloxy additions) .

Crystallographic Insights:

- Compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (from ) exhibit planar pyrazoline rings stabilized by intramolecular hydrogen bonds, a feature likely shared by the target compound . SHELX refinement () confirms such structural precision in related derivatives .

Biological Activity

(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone is a complex organic compound with potential pharmacological applications. Its structure consists of a pyrazole ring substituted with furan and p-tolyl groups, which may contribute to its biological activity. This article explores the biological properties of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The IUPAC name for the compound is [3,5-bis(furan-2-yl)-4,5-dihydropyrazol-2-yl]-(4-methylphenyl)methanone. Its molecular formula is C19H16N2O3, and it has a molecular weight of 320.35 g/mol. The compound features a conjugated system that may enhance its interaction with biological targets .

The biological activity of (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been suggested that similar pyrazole derivatives can inhibit tyrosinase, an enzyme critical for melanin production .

- Receptor Interaction : The furan and pyrazole rings can engage in π-π stacking and hydrogen bonding with receptor sites, potentially modulating receptor activity .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For example, studies have shown that related compounds can effectively inhibit the growth of various bacteria and fungi. The mechanism behind this activity often involves disrupting cellular processes or inhibiting enzyme function .

Anticancer Potential

The structural characteristics of (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone suggest potential anticancer activity. Pyrazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone:

Q & A

Q. What are the standard synthetic routes for preparing (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone?

The synthesis typically involves a multi-step procedure:

- Step 1 : Condensation of hydrazine derivatives with diketones to form the pyrazoline core.

- Step 2 : Functionalization with furan and p-tolyl groups via nucleophilic substitution or coupling reactions.

- Reaction conditions : Ethanol reflux (2–4 hours) under inert atmosphere, followed by recrystallization using DMF/EtOH (1:1) to improve purity .

- Key parameters : Temperature control (<80°C), stoichiometric ratios (1:1 molar equivalents), and pH monitoring to prevent side reactions .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- FT-IR : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, diastereotopic protons in the dihydropyrazole ring) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- X-ray crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .

Q. How is the preliminary biological activity of this compound evaluated?

- Antimicrobial assays : Minimum inhibitory concentration (MIC) testing via serial dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ciprofloxacin and fluconazole as controls .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., DLA, Ehrlich ascites) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in pyrazoline ring formation?

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOH) may stabilize intermediates and reduce byproducts .

- Design of Experiments (DoE) : Statistical optimization of temperature, time, and stoichiometry to maximize yield .

Q. How to resolve contradictions in biological activity data across different assays?

- Purity validation : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .

- Orthogonal assays : Compare MIC results with agar diffusion and time-kill studies to confirm consistency .

- Molecular modeling : Perform docking studies to assess target binding (e.g., bacterial DNA gyrase) and correlate with experimental IC₅₀ values .

Q. What strategies are used to establish structure-activity relationships (SAR) for derivatives of this compound?

- Substituent variation : Synthesize analogs with halogens, methoxy, or nitro groups at the p-tolyl or furan positions .

- Bioisosteric replacement : Replace the furan ring with thiophene or phenyl groups to evaluate electronic effects .

- Pharmacophore mapping : Identify critical hydrogen-bonding (C=O) and hydrophobic (p-tolyl) moieties via 3D-QSAR .

Q. How is computational chemistry applied to predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., cyclooxygenase-2) using crystal structures from the PDB .

- MD simulations : Analyze stability of ligand-protein complexes in explicit solvent (e.g., 100 ns trajectories) .

- ADMET profiling : Predict pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) using tools like SwissADME .

Q. What are the challenges in scaling up the synthesis for preclinical studies?

- Solvent volume reduction : Transition from batch to flow chemistry for safer handling of exothermic reactions .

- Purification bottlenecks : Replace recrystallization with column chromatography (e.g., silica gel, gradient elution) for higher throughput .

- Process analytical technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for real-time monitoring .

Q. How to address regioselectivity issues during functionalization of the pyrazoline core?

- Steric vs. electronic control : Use bulky substituents (e.g., tert-butyl) to direct reactions to less hindered positions .

- Protecting groups : Temporarily block reactive sites (e.g., furan oxygen) with TMS or acetyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.